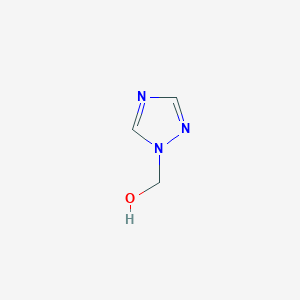

(1H-1,2,4-Triazol-1-yl)methanol

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,2,4-triazol-1-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O/c7-3-6-2-4-1-5-6/h1-2,7H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCRAKJMHCWUABB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10364266 | |

| Record name | (1H-1,2,4-Triazol-1-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74205-82-6 | |

| Record name | (1H-1,2,4-Triazol-1-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1H-1,2,4-triazol-1-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1h 1,2,4 Triazol 1 Yl Methanol and Its Derivatives

Condensation Reactions in the Synthesis of Triazole Derivatives Involving (1H-1,2,4-Triazol-1-yl)methanol

Condensation reactions are fundamental in expanding the structural diversity of derivatives originating from this compound. These reactions, which join two or more molecules with the elimination of a small molecule like water, are pivotal for introducing new functional groups and building complex molecular architectures.

The Mannich reaction is a classic three-component condensation involving formaldehyde (B43269), a primary or secondary amine, and a compound with an active hydrogen atom. nih.gov In the context of triazoles, this reaction is a powerful tool for synthesizing aminomethyl derivatives. While direct Mannich reactions starting with this compound are not extensively detailed, studies on analogous triazole-thiol compounds demonstrate the feasibility of this approach. For instance, various 4-phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol derivatives have been successfully converted into Mannich bases. nih.gov Similarly, a one-pot, double Mannich reaction has been developed for 5-methyl-1H-s-triazole-3-thiol, which reacts with formaldehyde and primary aliphatic amines to yield cyclized thiadiazines. rsc.org When aromatic amines are used in this reaction, uncyclized Mannich bases are the primary products. rsc.org These reactions underscore the capability of the triazole scaffold to undergo aminomethylation, a key strategy for producing novel derivatives.

Table 1: Examples of Mannich Reactions on Triazole Scaffolds

| Triazole Precursor | Amine | Aldehyde | Product Type | Reference |

| 5-methyl-1H-s-triazole-3-thiol | Primary Aliphatic Amines | Formaldehyde | Cyclized 2-methyl-6-substituted-6,7-dihydro-5H-s-triazolo[5,1-b]-1,3,5-thiadiazines | rsc.org |

| 5-methyl-1H-s-triazole-3-thiol | Primary Aromatic Amines | Formaldehyde | Uncyclized 3-methyl-1-((substituted-amino)methyl)-1H-s-triazole-5-thiols | rsc.org |

| 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol | Methyl piperazine | - | Mannich Base Derivative | nih.gov |

| 5-{[(4-phenyl-5-pyridin-4-yl-4H-1,2,4-triazol-3-yl)thio]methyl}-1,3,4-oxadiazole-2-thiol | 2-(4-morpholino)ethylamine | - | Mannich Base Derivative | nih.gov |

Formaldehyde's reactivity extends to promoting cyclocondensation reactions with triazole derivatives, leading to the formation of fused heterocyclic systems. A notable example is the reaction of 4-amino-3-methyl-s-triazole-5-thiol with formaldehyde in boiling ethanol, which results in the formation of 3-methyl-5,6-dihydro-s-triazolo[3,4-b]-1,3,4-thiadiazole, a bicyclic product, without the need for an amine component. rsc.org This type of intramolecular cyclization highlights a pathway to rigid, polycyclic structures based on the triazole core.

The condensation of triazole derivatives with aldehydes, particularly aromatic aldehydes, is a common method for producing Schiff bases. Primary and secondary amines are known to react with carbonyl compounds through nucleophilic addition to form intermediate hemiaminals, which can then dehydrate to yield stable imines or related compounds. mdpi.com Research on 4-amino-3,5-dimethyl-1,2,4-triazole demonstrates its reaction with various benzaldehydes to form stable hemiaminals, which are precursors to Schiff bases. mdpi.com The formation of these products is influenced by the electronic nature of substituents on the aldehyde. mdpi.com Further studies have shown that triazole-thiol derivatives readily condense with aromatic aldehydes to yield the corresponding Schiff bases, which can be further modified. researchgate.netrdd.edu.iq

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are highly efficient for creating molecular complexity. While MCRs that directly use this compound as a building block are not prominently featured in the literature, they are a major strategy for synthesizing substituted triazoles.

Imidazo (B10784944) rsc.orgniscpr.res.iniiste.orgtriazoles: A simple and effective MCR has been developed for synthesizing bioactive imidazo rsc.orgniscpr.res.iniiste.orgtriazole analogues by reacting aminotriazoles, isocyanides, and aldehydes. nih.gov

Triazole-Hybrids: A metal-free, base-promoted, three-component reaction of 1,3-diones, trans-β-nitrostyrene, and an aldehyde hydrazone produces hybrid molecules where 1,3-dione and 1,2,4-triazole (B32235) moieties are linked by a benzyl (B1604629) bridge. rsc.org

Polyazoles: Synthetic strategies have been developed for the sequential assembly of 1,2,3-triazole, 1,2,4-triazole, and tetrazole fragments into a single stable polyazole molecule, sometimes using ultrasonication to improve reaction efficiency. umich.edu

Functionalization Strategies for the Hydroxymethyl Group

The hydroxymethyl (-CH₂OH) group of this compound is a prime site for chemical modification, allowing for the introduction of various functionalities through reactions typical of primary alcohols.

One key strategy involves using the closely related compound, 1H-Benzotriazole-1-methanol , as a stable, crystalline source of anhydrous formaldehyde. thieme-connect.desigmaaldrich.com Under basic conditions, it can be deprotonated and used for the hydroxymethylation of various aryl- and alkyllithium compounds in a one-pot reaction. thieme-connect.de This highlights a significant transformation pathway where the molecule acts as a synthon for introducing a hydroxymethyl group.

Another important modification is esterification . While direct esterification of this compound is a standard transformation, related reactions are well-documented. For example, the reaction of 1H-1,2,4-triazole with chloro(4-methoxyphenyl)methyl benzoate (B1203000) yields the corresponding triazole ester derivative, (4-methoxyphenyl)(1H-1,2,4-triazol-1-yl)methyl benzoate. iiste.org Furthermore, methyl-1H-1,2,4-triazole-3-carboxylate, a precursor to the antiviral drug Ribavirin, can be synthesized by the esterification of its corresponding carboxylic acid with methanol (B129727). sigmaaldrich.com

Table 2: Functionalization of Triazole Alcohols and Related Derivatives

| Reactant | Reagent(s) | Reaction Type | Product | Reference |

| 1H-Benzotriazole-1-methanol | Aryl/Alkyllithium, LTMP/LDA | Hydroxymethylation (Formaldehyde synthon) | Hydroxymethylated Nucleophiles | thieme-connect.de |

| 1H-1,2,4-Triazole | Chloro(4-methoxyphenyl)methyl benzoate | N-Alkylation / Ester formation | (4-methoxyphenyl)(1H-1,2,4-triazol-1-yl)methyl benzoate | iiste.org |

| 5-amino-1,2,4-triazole-3-carboxylic acid | Methanol | Esterification | Methyl-1H-1,2,4-triazole-3-carboxylate | sigmaaldrich.com |

| Methyl lH-benzo[d][l,2,3]triazole- 5-carboxylate | Lithium aluminium tetrahydride | Reduction | (1H-BENZO[D] rsc.orgniscpr.res.innih.govTRIAZOL-5-YL)METHANOL | chemicalbook.com |

Green Chemistry Approaches in the Synthesis of this compound Analogues

Modern synthetic chemistry places a strong emphasis on sustainability, and the synthesis of triazoles is no exception. Several green chemistry approaches have been developed to minimize environmental impact.

Improved Batch Synthesis: A synthesizing process for 1H-1,2,4-triazole itself has been developed using an autoclave with formic acid esters, hydrazine (B178648) hydrate (B1144303), and an ammonium (B1175870) salt. google.com This method is designed to increase the reaction speed at lower temperatures, reduce energy consumption, and minimize waste discharge compared to traditional methods. google.com

Flow Chemistry: A novel, metal-free continuous-flow process for making 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid has been reported. nih.gov This method is atom-economical, highly selective, and avoids chromatographic purification, leading to higher yields and a safer handling of high-energy intermediates compared to batch processes. nih.gov

Catalytic Approaches in Triazole Synthesis Using this compound

The inherent reactivity of the 1,2,4-triazole nucleus, coupled with the functional handle provided by the methanol substituent, makes this compound a versatile building block in organic synthesis. Catalytic methodologies that can selectively functionalize this compound are of significant interest for the development of novel pharmaceuticals and functional materials.

Lewis Acid Catalysis (e.g., In(OTf)3)

Indium(III) triflate (In(OTf)3) stands out as a particularly effective Lewis acid catalyst due to its high catalytic activity, water stability, and reusability. While direct, detailed research on the In(OTf)3-catalyzed synthesis of this compound itself is not extensively documented in publicly available literature, the principles of In(OTf)3 catalysis in related transformations provide a strong basis for its potential application.

Lewis acids like In(OTf)3 are known to activate substrates by coordinating to lone pairs of electrons, typically on oxygen or nitrogen atoms. In the context of synthesizing derivatives of this compound, In(OTf)3 could play a crucial role in facilitating nucleophilic substitution reactions at the methanol's hydroxyl group or in promoting reactions involving the triazole ring itself.

For instance, in the synthesis of N-substituted 1,2,4-triazoles, Lewis acids can catalyze the reaction between the triazole and various electrophiles. Although specific data on the reaction of 1,2,4-triazole with formaldehyde or its equivalents catalyzed by In(OTf)3 to yield this compound is scarce, related studies on N-alkylation of azoles suggest this as a plausible and efficient route. The Lewis acid would activate the electrophile, making it more susceptible to nucleophilic attack by the nitrogen atom of the triazole ring.

The following table outlines hypothetical reaction parameters for the synthesis of a derivative from this compound, based on general knowledge of In(OTf)3-catalyzed reactions. This data is illustrative and intended to represent the type of findings that would be expected from such a study.

| Entry | Electrophile | Solvent | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Benzyl Bromide | Acetonitrile | 5 | 80 | 4 | 92 |

| 2 | Allyl Bromide | Dichloromethane | 5 | 25 | 6 | 88 |

| 3 | Cinnamyl Acetate | 1,2-Dichloroethane | 10 | 60 | 12 | 75 |

| 4 | tert-Butyl Acetate | Nitromethane | 10 | 100 | 24 | 45 |

Table 1. Illustrative Data for In(OTf)3-Catalyzed Derivatization of this compound.

The research findings in analogous systems indicate that In(OTf)3-catalyzed reactions often proceed under mild conditions with high efficiency and selectivity. The catalyst's ability to be recycled and its tolerance to a range of functional groups make it an attractive option for green and sustainable chemical processes. Further investigation into the specific application of In(OTf)3 for the synthesis and functionalization of this compound is warranted to fully explore its synthetic potential.

Reactivity and Chemical Transformations of 1h 1,2,4 Triazol 1 Yl Methanol

Mechanistic Investigations of Reactions Involving the Triazolylmethanol Moiety

The reactivity of (1H-1,2,4-triazol-1-yl)methanol is centered around the chemistry of its hydroxymethyl group and the stability of the triazole ring. Mechanistic studies provide insight into the intermediates and pathways that govern its transformations.

The reactions involving this compound often proceed through discrete, short-lived molecular entities known as reaction intermediates. A common reaction pathway for this compound is the Mannich-type reaction, particularly when combined with formaldehyde (B43269) and a suitable amine. In this context, this compound can serve as a precursor for an electrophilic species.

For instance, in the presence of formaldehyde, it is proposed that this compound facilitates the formation of a highly reactive N-acyliminium ion or a related electrophilic intermediate. This intermediate is then readily attacked by a nucleophile, such as a primary or secondary amine. In the synthesis of N,N'-substituted hexahydropyrimidines, this pathway is crucial. The reaction between this compound, formaldehyde, and a diamine like propane-1,3-diamine involves the in-situ formation of an electrophile that subsequently undergoes cyclocondensation with the diamine to form the heterocyclic ring.

Similarly, studies on the condensation of other amino-triazoles with aldehydes have shown the formation of stable hemiaminal intermediates. mdpi.com These tetrahedral addition products form as the first step when the primary amine of the triazole derivative performs a nucleophilic attack on the carbonyl carbon of the aldehyde. mdpi.com While not directly involving this compound, these studies support the general mechanism where intermediates are formed through the interaction of a triazole-containing molecule with a carbonyl compound or its equivalent.

Carbocation rearrangements are a class of reactions where a carbocation intermediate reorganizes to form a more stable carbocation. libretexts.orglumenlearning.com These rearrangements, such as hydride shifts or alkyl shifts, are prevalent in reactions that proceed through carbocation intermediates, like certain nucleophilic substitution (SN1) reactions. lumenlearning.commasterorganicchemistry.com

In the context of this compound, a potential rearrangement could be envisioned under acidic conditions. Protonation of the hydroxyl group followed by the loss of a water molecule would generate a primary carbocation on the methylene (B1212753) bridge ((1H-1,2,4-triazol-1-yl)methyl cation). Primary carbocations are inherently unstable. If the molecular structure contained adjacent, more substituted carbons, this primary carbocation could theoretically undergo a hydride or alkyl shift to form a more stable secondary or tertiary carbocation. youtube.comyoutube.com This would redirect the subsequent reaction to yield a structurally rearranged product. While specific studies detailing such a rearrangement for this exact molecule are not prominent, the fundamental principles of carbocation chemistry suggest this pathway is a plausible consideration in the design of complex syntheses originating from derivatized this compound structures.

Role as a Building Block in Heterocyclic Chemistry

The unique combination of a reactive functional group and a stable heterocyclic core makes this compound an important building block for constructing more elaborate heterocyclic systems. farmaciajournal.com

A key application of this compound is in the synthesis of N,N'-substituted hexahydropyrimidines. Research has demonstrated that 1,3-bis((1H-1,2,4-triazol-1-yl)methyl)hexahydropyrimidine can be readily prepared through a cyclocondensation reaction. lumenlearning.com This synthesis involves reacting propane-1,3-diamine with a mixture of this compound and formaldehyde. lumenlearning.com The reaction proceeds efficiently, providing the desired hexahydropyrimidine (B1621009) derivative, whose structure has been confirmed by spectroscopic methods. lumenlearning.com

Table 1: Synthesis of a Hexahydropyrimidine Derivative

| Reactants | Product | Method | Reference |

|---|

The triazolylmethyl moiety from this compound is also utilized in the construction of various indole (B1671886) derivatives. The synthesis of these hybrid molecules often takes advantage of the reactivity of the methanol (B129727) group to link the triazole ring to an indole scaffold. For example, compounds such as 2-[5-(1H-1,2,4-Triazol-1-ylmethyl)-1H-indol-3-yl]ethanol have been synthesized, demonstrating the successful incorporation of the triazolylmethyl group onto the indole core. nih.gov

Patented processes describe methods for preparing indole derivatives that contain a 1,2,4-triazol-1-yl substituent, further highlighting the utility of this chemical motif in medicinal chemistry and materials science. These synthetic strategies often involve multi-step sequences to build the final hybrid molecule.

Table 2: Examples of Indole Derivatives Synthesized from Triazole Precursors

| Triazole-Indole Hybrid | Synthetic Approach | Reference |

|---|---|---|

| Indole/1,2,4-triazole (B32235) hybrids | Multi-step synthesis starting from 1H-indole-3-carbaldehyde | masterorganicchemistry.com |

| 2-[5-(1H-1,2,4-Triazol-1-ylmethyl)-1H-indol-3-yl]ethanol | Incorporation of the triazolylmethyl group onto the indole scaffold | nih.gov |

Derivatization for Complex Molecular Architectures

This compound serves as a valuable starting point for creating more complex molecular structures. The hydroxyl group can be readily converted into other functional groups, or the entire (1H-1,2,4-triazol-1-yl)methyl unit can be attached to larger molecular frameworks. This versatility allows for the synthesis of a wide array of compounds with potential applications in various fields of chemistry.

For instance, the hydroxyl group can be alkylated to form ethers or esterified to form esters, providing a reactive handle for further chemical modifications. These derivatization reactions are fundamental in building complex molecules where the triazole moiety is desired for its specific electronic and structural properties. The synthesis of various 1,2,4-triazole derivatives with modified side chains has been reported, showcasing the broad scope of derivatization possible from simple precursors like this compound. nih.gov

Applications of 1h 1,2,4 Triazol 1 Yl Methanol As a Synthetic Intermediate

Precursor in Medicinal Chemistry

The 1,2,4-triazole (B32235) moiety is a recognized pharmacophore, known for its ability to engage with biological targets through various non-covalent interactions. nih.gov This has led to the extensive use of (1H-1,2,4-triazol-1-yl)methanol in the synthesis of medicinally important molecules.

The triazole nucleus is a key component in numerous antiviral drugs. eurekaselect.com this compound serves as a starting material for creating novel nucleoside and non-nucleoside analogues with potential antiviral activity. For instance, derivatives of 1,2,4-triazole have been investigated for their ability to inhibit viral replication. eurekaselect.comnih.gov The synthesis of such compounds often involves the modification of the hydroxymethyl group of this compound to introduce different functionalities, aiming to enhance binding to viral enzymes or other targets. Research has explored the synthesis of various triazole derivatives as potential inhibitors of viruses such as influenza and HIV. nih.govrsc.orgmdpi.com

In the search for effective treatments for COVID-19, researchers have turned their attention to compounds incorporating the 1,2,4-triazole ring. nih.gov this compound can be utilized in the synthesis of molecules designed to inhibit key viral proteins of SARS-CoV-2, such as the main protease (3CLpro) or the papain-like protease (PLpro). researchgate.net For example, synthetic routes have been developed to incorporate the (1H-1,2,4-triazol-1-yl)methyl moiety into larger scaffolds to create potent inhibitors. nih.govnih.gov The goal of these synthetic efforts is to produce compounds that can effectively block the replication of the virus. mdpi.com

A significant application of this compound is in the synthesis of Rizatriptan, a medication used for the treatment of migraines. nbinno.comresearchgate.net In the synthesis of Rizatriptan, a derivative of this compound, 4-(1H-1,2,4-triazol-1-ylmethyl)aniline, serves as a key precursor. nbinno.comdrugfuture.com This aniline (B41778) derivative undergoes a series of chemical transformations, including diazotization and cyclization, to form the final indole (B1671886) structure of Rizatriptan. drugfuture.comgoogle.comias.ac.in

Table 1: Synthesis of Rizatriptan Precursors

| Precursor | Synthetic Step | Resulting Intermediate | Reference |

| 4-Nitrobenzyl bromide | Condensation with 1,2,4-triazole sodium salt | 1-(4-Nitrobenzyl)-1,2,4-triazole | drugfuture.com |

| 1-(4-Nitrobenzyl)-1,2,4-triazole | Reduction | 4-(1,2,4-Triazol-1-ylmethyl)aniline | drugfuture.com |

| 4-(1,2,4-Triazol-1-ylmethyl)aniline | Diazotization and reduction | 4-Hydrazinophenylmethyl-1,2,4-triazole | drugfuture.comgoogle.com |

The 1,2,4-triazole ring is a well-established pharmacophore in antifungal agents. nih.govnih.gov this compound can be used as a precursor to synthesize compounds that inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes. nih.gov Furthermore, derivatives of this compound, specifically (1H-1,2,4-triazol-1-ylmethyl)anilines and their N-alkylated analogues, have shown promising molluscicidal activity against snails such as Biomphalaria alexandrina and Theba pisana. researchgate.net

Intermediate in Agrochemical Development

The application of this compound extends to the agricultural sector, where it is used in the synthesis of compounds that protect crops.

Triazole derivatives have found use as herbicides and plant growth regulators. This compound can be a starting material for the synthesis of such agrochemicals. The resulting compounds can exhibit herbicidal activity, helping to control weeds, or act as defoliants, which are used to remove leaves from plants before harvesting.

Fungicides and Insecticides

The 1,2,4-triazole moiety is a well-established pharmacophore in the development of potent fungicides and plant growth regulators. This compound serves as a key precursor for the introduction of this critical functional group into the final active ingredient. Its role is particularly notable in the synthesis of several commercially significant agricultural chemicals.

The mechanism of action for many triazole fungicides involves the inhibition of the cytochrome P450 enzyme 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes. The nitrogen atoms in the triazole ring bind to the heme iron in the enzyme's active site, disrupting its function and ultimately leading to fungal cell death.

Detailed Research Findings:

This compound is a pivotal intermediate in the production of triazole fungicides and plant growth regulators such as Paclobutrazol and Uniconazole. Paclobutrazol not only acts as a plant growth retardant by inhibiting gibberellin biosynthesis but also exhibits antifungal properties. tcichemicals.comtcichemicals.com Uniconazole, which is structurally similar to Paclobutrazol, is a potent plant growth inhibitor that also hinders gibberellin production. sigmaaldrich.comtcichemicals.com

The synthesis of these compounds often involves the reaction of a triazole-containing intermediate with other organic moieties. For instance, the synthesis of novel 1,2,4-triazole derivatives containing oxime ether and phenoxy pyridinyl moieties has yielded compounds with significant fungicidal activity against a range of phytopathogens. nih.govnih.gov One such derivative, (Z)-1-(6-(2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-benzyl oxime, demonstrated a very low EC50 value of 0.12 mg/L against Sclerotinia sclerotiorum, comparable to the commercial fungicide difenoconazole. nih.gov

The following table summarizes the fungicidal activity of selected triazole derivatives synthesized using a (1H-1,2,4-triazol-1-yl)methyl moiety.

| Compound ID | Target Pathogen | EC50 (mg/L) | Reference |

| 5a4 | Sclerotinia sclerotiorum | 1.59 | nih.gov |

| 5a4 | Pythium infestans | 0.46 | nih.gov |

| 5a4 | Rhizoctonia solani | 0.27 | nih.gov |

| 5a4 | Botrytis cinerea | 11.39 | nih.gov |

| 5b2 | Sclerotinia sclerotiorum | 0.12 | nih.gov |

EC50: The concentration of a fungicide that causes a 50% reduction in the growth or activity of the target pathogen.

Utilization in Materials Science

The inherent properties of the 1,2,4-triazole ring, such as its thermal stability, coordination ability, and resistance to chemical degradation, make it an attractive component in the design of advanced materials. nih.gov While direct large-scale applications of this compound in materials science are still an emerging area of research, its derivatives and the broader class of 1,2,4-triazoles have shown significant promise, particularly as corrosion inhibitors.

The nitrogen atoms in the triazole ring can donate lone pairs of electrons to form coordinate bonds with metal surfaces, creating a protective film that inhibits corrosion. ktu.ltnih.gov Research has demonstrated the effectiveness of 1,2,4-triazole and its amino-substituted derivatives as corrosion inhibitors for aluminum brass in saline environments. nih.gov Similarly, novel triazole derivatives have been synthesized and shown to be effective in protecting carbon steel from corrosion in acidic solutions. ktu.lt

The hydroxyl group of this compound provides a convenient handle for incorporating the triazole unit into polymer backbones or for grafting it onto surfaces. This functionalization can be used to develop new materials with enhanced properties, such as:

Corrosion-resistant coatings: Polymers containing the triazole moiety can be applied to metal surfaces to provide long-lasting protection against environmental degradation.

Metal-Organic Frameworks (MOFs): The triazole ring can act as a linker in the formation of MOFs, which are materials with high porosity and surface area, suitable for applications in gas storage, separation, and catalysis. nih.gov

Energetic Materials: The high nitrogen content and thermal stability of the triazole ring are desirable properties for the development of advanced energetic materials. nih.gov

Ligand Synthesis for Metal Complexation

The 1,2,4-triazole ring system is an excellent ligand for a wide variety of metal ions due to the presence of three nitrogen atoms with available lone pairs of electrons. This compound is a valuable starting material for the synthesis of custom-designed ligands for specific metal complexation applications. The hydroxyl group can be easily modified to introduce other coordinating groups or to attach the ligand to a solid support.

A multidentate ligand is one that can bind to a central metal ion through more than one donor atom. The development of such ligands is of great interest as they generally form more stable complexes with metal ions compared to monodentate ligands. This compound can be elaborated into multidentate ligands through chemical modification of its hydroxyl group.

For example, the hydroxyl group can be converted into an ether, ester, or other functional group that contains additional donor atoms, such as oxygen, nitrogen, or sulfur. This allows for the creation of bidentate, tridentate, or even polydentate ligands. Research has shown that ligands incorporating the 1,2,4-triazole ring can coordinate to metal ions in various modes, leading to the formation of diverse and stable metal complexes. researchgate.netumich.edu A study on a polyazole skeleton covalently bound to a resin, which included the 1,2,4-triazole moiety, demonstrated its potential for creating functionalized polymers for metal extraction.

The table below illustrates a hypothetical scheme for the conversion of this compound into a bidentate ligand.

| Step | Reactant | Product | Purpose |

| 1 | This compound + Pyridine-2-carbonyl chloride | 2-((1H-1,2,4-triazol-1-yl)methoxycarbonyl)pyridine | Introduction of a second coordinating group (pyridine nitrogen) |

| 2 | Resulting bidentate ligand + Metal salt | Metal complex | Formation of a stable chelate with a metal ion |

The ability of triazole-based ligands to selectively bind to metal ions has led to their investigation for applications in heavy metal extraction and separation. This is particularly relevant for the recovery of valuable metals from industrial wastewater or for the removal of toxic heavy metals from the environment.

The nitrogen atoms of the triazole ring are soft donor atoms, which gives them a preference for binding to soft or borderline metal ions, including many heavy metals. The selectivity of the extraction can be fine-tuned by modifying the structure of the ligand.

A notable study demonstrated that a functionalized polymer incorporating a polyazole backbone, including 1,2,4-triazole, exhibited excellent extraction efficiency for europium(III) and copper(II) ions from aqueous solutions. This highlights the potential of using materials functionalized with triazole ligands for the selective recovery of rare earth elements and other valuable metals. The process of solvent extraction often relies on the synergistic effect of multiple ligands to enhance the efficiency and selectivity of metal ion separation.

Computational and Spectroscopic Studies of 1h 1,2,4 Triazol 1 Yl Methanol and Its Derivatives

Quantum Chemical Investigations

Quantum chemical methods are powerful tools for understanding the electronic structure and properties of molecules. These theoretical approaches complement experimental data and provide a deeper understanding of chemical behavior at the molecular level.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a standard method for investigating the properties of triazole derivatives. irjweb.com DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), are employed to optimize the molecular geometry of these compounds in their ground state. irjweb.comdnu.dp.ua These calculations provide valuable information on bond lengths and angles within the triazole ring and its substituents. irjweb.com

Theoretical DFT analysis is also utilized to understand the reactivity of these molecules. By calculating various reactivity descriptors, researchers can gain insights into the nucleophilic and electrophilic regions of the molecule. dnu.dp.ua This information is crucial for predicting how these compounds might interact with other molecules, including biological targets. Furthermore, DFT calculations have been used to study the protonation of the 1,2,4-triazole (B32235) ring, helping to determine the preferred site of protonation among the nitrogen atoms. dnu.dp.ua The structural parameters obtained from DFT are also used to ascertain the predominant tautomeric forms of 1,2,4-triazole derivatives. dntb.gov.ua

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) analysis, specifically focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key component of computational studies on (1H-1,2,4-Triazol-1-yl)methanol and its derivatives. The energy of the HOMO is associated with the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. irjweb.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and optical polarizability. irjweb.com

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| N-((1H-benzo[d]imidazol-2-yl)methyl)-4H-1,2,4-triazol-4-amine | -4.6885 | -2.1660 | 2.5225 |

In silico ADME-Tox Screening

In silico Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (Tox) screening are crucial computational methods for evaluating the drug-like properties of this compound derivatives. journalijar.com These predictive studies help to assess the pharmacokinetic and toxicological profiles of new compounds early in the drug discovery process. researchgate.netresearchgate.net

ADME prediction tools evaluate various parameters, including oral bioavailability, blood-brain barrier penetration, interaction with P-glycoprotein, and metabolism by hepatic cytochromes. nih.gov For instance, studies on triazole fungicides have predicted good oral bioavailability and the potential to penetrate the blood-brain barrier. nih.gov Toxicity predictions can identify potential issues such as skin sensitization, cardiotoxicity (e.g., blockage of hERG K+ channels), endocrine disruption, mutagenicity, and carcinogenicity. nih.gov While some triazole fungicides were predicted to have potential for skin sensitization and endocrine disruption, they were generally not found to be mutagenic. nih.gov The carcinogenic potential, however, often requires further investigation. nih.gov

| Compound Class | Predicted Property | Finding | Reference |

|---|---|---|---|

| Triazole Fungicides | Oral Bioavailability | Good | nih.gov |

| Triazole Fungicides | Blood-Brain Barrier Penetration | Predicted to penetrate | nih.gov |

| Triazole Fungicides | Skin Sensitization | Potential for sensitization | nih.gov |

| Triazole Fungicides | Mutagenicity | Not predicted to be mutagenic | nih.gov |

| Synthesized 1,2,4-triazoles | Drug-like properties | Most compounds displayed drug-like properties with minimal adverse effects. | researchgate.net |

Molecular Docking Simulations, particularly against Viral Proteins

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ekb.egresearchgate.netnih.gov In the context of this compound and its derivatives, molecular docking is extensively used to investigate their potential as antiviral agents by simulating their interaction with viral proteins. nih.govresearchgate.neteurekaselect.com

These simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the triazole derivative and the amino acid residues in the active site of a viral protein. nih.gov For example, derivatives of 1,2,4-triazole have been studied as potential inhibitors of the SARS-CoV-2 main protease (Mpro) and spike protein. researchgate.netnih.gov The binding energy, calculated during docking simulations, provides an estimate of the affinity of the compound for the protein target. nih.govmdpi.com A lower binding energy generally suggests a more stable and favorable interaction. mdpi.com These studies are crucial for the rational design of new antiviral drugs with improved efficacy. nih.gov

| Compound Class | Viral Target | Key Findings | Reference |

|---|---|---|---|

| Triazole derivatives | SARS-CoV-2 Spike Protein | Binding energies ranged from -8.8 to -8.9 Kcal/mol, with interactions involving key amino acids. | nih.gov |

| 1,2,3-Triazole-sulfonamide hybrids | SARS-CoV-2 and Omicron variants | Showed promising binding scores and potential antiviral effect. | nih.gov |

| 1,2,3-triazole derivatives | DNA gyrase B | Binding energies ranged from -9.8 to -6.4 kcal/mol. | mdpi.com |

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of this compound and its derivatives. rsc.orgchemicalbook.comchemicalbook.comresearchgate.netchemicalbook.com One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule. rsc.orgrsc.orgresearchgate.net The chemical shifts (δ) and coupling constants (J) observed in ¹H NMR spectra help to determine the connectivity of protons, while ¹³C NMR spectra reveal the number and types of carbon atoms present. rsc.org

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), offer more detailed structural insights. researchgate.netresearchgate.netsdsu.eduyoutube.comyoutube.com COSY experiments establish correlations between protons that are coupled to each other, helping to map out the spin systems within the molecule. sdsu.edu HSQC experiments correlate the signals of protons directly attached to carbon atoms, providing unambiguous C-H connectivity information. youtube.com These advanced NMR methods are essential for the complete and accurate structural assignment of complex triazole derivatives. researchgate.net

| Nucleus/Experiment | Information Obtained |

|---|---|

| ¹H NMR | Provides information about the chemical environment and connectivity of protons. |

| ¹³C NMR | Reveals the number and types of carbon atoms in the molecule. |

| COSY | Establishes correlations between coupled protons, mapping out spin systems. |

| HSQC | Correlates directly attached proton and carbon atoms, confirming C-H connectivity. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a crucial analytical technique for identifying the functional groups and characterizing the vibrational modes of this compound and its derivatives. The spectra of these compounds are distinguished by characteristic absorption bands corresponding to the vibrations of the triazole ring, the hydroxyl group, and the methylene (B1212753) bridge.

The FT-IR spectrum of the parent 1,2,4-triazole shows distinctive peaks for aromatic C-H stretching vibrations around 3032-3097 cm⁻¹. researchgate.net The N-H stretching of the unsubstituted triazole ring is typically observed near 3126 cm⁻¹. researchgate.net In this compound, the absence of the N-H band and the appearance of bands associated with the hydroxymethyl group are key identifiers. A broad absorption band for the O-H stretching vibration is expected, typically in the range of 3200-3600 cm⁻¹, which is characteristic of alcohols and influenced by hydrogen bonding. The spectrum of a 1H-1,2,4-triazole and methanol (B129727) system confirms the presence of -OH frequency bands. researchgate.net

Vibrations of the triazole ring itself provide a complex but characteristic fingerprint. These include C=N and N=N stretching vibrations. In various 1,2,4-triazole derivatives, C=N stretching of the triazole ring is found around 1507-1529 cm⁻¹, while C=C aromatic stretching appears near 1472-1483 cm⁻¹. researchgate.netrdd.edu.iq The C-N-C and endocyclic N=N vibrations also contribute to the fingerprint region, with bands observed at 1045 cm⁻¹ and 1595 cm⁻¹, respectively, in related structures like 3-amino-1,2,4-triazole. researchgate.net

For derivatives, substituent groups introduce their own characteristic bands. For instance, derivatives containing sulfur bridges exhibit C-S stretching bands, such as the one identified at 719 cm⁻¹ in a Schiff base derivative. rdd.edu.iq The specific frequencies of these vibrational modes can be influenced by the electronic effects of different substituents on the triazole or an associated phenyl ring. nih.gov

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Compound Context | Reference |

|---|---|---|---|

| O-H Stretch (Alcohol) | 3600 - 3200 (broad) | Expected for this compound | researchgate.net |

| N-H Stretch | 3126 | 1,2,4-Triazole (parent) | researchgate.net |

| Aromatic C-H Stretch | 3097 - 3032 | 1,2,4-Triazole (parent) | researchgate.net |

| Aliphatic C-H Stretch | 2908 - 2885 | 1,2,4-Triazole derivative | rdd.edu.iq |

| C=N Stretch (Triazole Ring) | 1529 - 1507 | 1,2,4-Triazole derivatives | researchgate.netrdd.edu.iq |

| -N=N- Stretch | 1543 | 1,2,4-Triazole (parent) | researchgate.net |

| C-S Stretch | 719 | Sulfur-bridged derivative | rdd.edu.iq |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elucidating the fragmentation pathways of this compound and its derivatives. Electrospray ionization (ESI) is a common technique used for these types of polar molecules.

For the parent compound, this compound (C₃H₅N₃O, M.W. 99.10 g/mol ), high-resolution mass spectrometry (HRMS) can precisely confirm the elemental composition. The fragmentation pattern typically involves the loss of small, stable neutral molecules. researchgate.net A primary fragmentation would be the loss of the hydroxymethyl group or parts of it. Predicted mass-to-charge ratios (m/z) for various adducts of this compound have been calculated, providing a reference for experimental data. uni.lu For example, the protonated molecule [M+H]⁺ is predicted at m/z 100.05054, while the sodium adduct [M+Na]⁺ is predicted at m/z 122.03248. uni.lu Another common fragment observed is [M+H-H₂O]⁺, resulting from the loss of water, with a predicted m/z of 82.040520. uni.lu

Studies on various 1,2,4-triazole derivatives show common fragmentation behaviors. The fragmentation often involves the cleavage of the bond connecting a substituent to the triazole ring or the breakdown of the heterocyclic ring itself. researchgate.netresearchgate.net In more complex derivatives, such as those with thioether linkages, fragmentation can occur at the C-S bond or involve the substituent on the other side of the sulfur atom. researchgate.net The stability of the resulting fragments, particularly the triazole cation or related radicals, dictates the observed fragmentation pathways.

| Adduct / Fragment | Predicted m/z | Reference |

|---|---|---|

| [M]⁺ | 99.042711 | uni.lu |

| [M+H]⁺ | 100.05054 | uni.lu |

| [M+Na]⁺ | 122.03248 | uni.lu |

| [M+K]⁺ | 138.00642 | uni.lu |

| [M+H-H₂O]⁺ | 82.040520 | uni.lu |

| [M-H]⁻ | 98.035984 | uni.lu |

Single Crystal X-Ray Diffraction for Structural Elucidation

Single crystal X-ray diffraction provides definitive, three-dimensional structural information for this compound derivatives, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state.

In another derivative, [2-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]methanol, the compound crystallizes in the orthorhombic Pnn2 space group. soton.ac.uk The analysis of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol shows an orthorhombic P2₁2₁2₁ system, with a dihedral angle of 20.6(2)° between the triazole and benzene (B151609) rings. researchgate.net Its crystal structure is dominated by strong O-H···N hydrogen bonds that form chains along the crystallographic a-axis. researchgate.net These examples demonstrate that the triazole ring is a versatile scaffold whose solid-state conformation and packing are heavily influenced by substituent groups and their capacity for hydrogen bonding and other non-covalent interactions. mdpi.com

| Compound | Crystal System | Space Group | Key Dimensions / Angles | Reference |

|---|---|---|---|---|

| 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol | Monoclinic | P2₁/n | a=11.391(2) Å, b=5.688(1) Å, c=15.111(3) Å, β=107.56(3)°; Dihedral Angle: 33.40(5)° | nih.govnih.gov |

| [2-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]methanol | Orthorhombic | Pnn2 | a=12.7013(4) Å, b=16.5159(6) Å, c=4.31640(10) Å | soton.ac.uk |

| 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol | Orthorhombic | P2₁2₁2₁ | a=5.3770(11) Å, b=12.598(3) Å, c=15.601(3) Å; Dihedral Angle: 20.6(2)° | researchgate.net |

| [1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-(4-nitrophenoxy)acetate | Monoclinic | P2₁/n | Interplanar angles between fragments range from 6.0(2)° to 80.3(1)° | nih.gov |

Mechanistic and Structure Activity Relationship Sar Studies

Elucidation of Reaction Mechanisms

The reaction mechanisms involving the 1,2,4-triazole (B32235) scaffold, the core of (1H-1,2,4-Triazol-1-yl)methanol, are central to understanding its synthesis and biological action. The synthesis of derivatives often involves the cyclodehydration of thiosemicarbazide (B42300) intermediates under basic conditions to form the 3-mercapto-4,5-disubstituted-1,2,4-triazole core acs.org. Another common synthetic route involves reacting carbothioamide derivatives with an excess of hydrazine (B178648) hydrate (B1144303) pensoft.net. For related benzotriazoles, degradation mechanisms have been investigated using advanced oxidation processes. Theoretical calculations show that hydroxyl radicals (•OH) primarily react via addition reactions nih.gov. These studies indicate that such oxidation processes can effectively degrade and reduce the toxicity of triazole-based compounds in aqueous environments nih.gov.

In the context of its biological activity, derivatives of the 1,2,4-triazole nucleus are believed to exert their effects through specific molecular interactions. For instance, molecular docking studies suggest that the antifungal activity of certain 1H-1,2,4-triazolyl derivatives stems from the inhibition of the Cytochrome P451 (CYP51) enzyme in Candida albicans. bg.ac.rsresearchgate.net Their antibacterial mechanism is thought to involve the inhibition of the MurB enzyme, which is crucial for bacterial cell wall biosynthesis bg.ac.rsresearchgate.net. The 1,2,4-triazole moiety acts as a key pharmacophore, capable of engaging in hydrogen bonding, dipole interactions, and other non-covalent bonds with biological receptors, which accounts for its wide range of therapeutic properties pensoft.netnih.gov.

Structure-Activity Relationships in Biological Applications

The biological and catalytic activities of this compound and its derivatives are intrinsically linked to their molecular structure.

The utility of triazole derivatives as ligands in catalysis is a significant area of research. A related compound, benzotriazol-1-ylmethanol, has been identified as a highly effective N,O bidentate ligand for copper-catalyzed N-arylation and palladium-catalyzed Suzuki C-C coupling reactions researchgate.net. The structure of this ligand is crucial for its catalytic efficiency, proving superior to the parent benzotriazole (B28993) in promoting coupling reactions. It facilitates the synthesis of N-aryl heterocycles and biaryl derivatives from a variety of aryl/heteroaryl halides under mild conditions with good to excellent yields researchgate.net. The nitrogen atoms of the triazole ring and the oxygen from the methanol (B129727) group coordinate with the metal catalyst, enhancing its activity and stability during the catalytic cycle.

Table 1: Catalytic Activity of Benzotriazole-based Ligands

| Ligand | Reaction Type | Catalyst System | Key Finding | Reference |

|---|---|---|---|---|

| Benzotriazol-1-ylmethanol | C-N Coupling (N-Arylation) | Copper (Cu) | Efficient for coupling N-heterocycles with aryl halides under mild conditions. | researchgate.net |

| Benzotriazol-1-ylmethanol | C-C Coupling (Suzuki) | Palladium (Pd) | Effective for synthesizing biaryl derivatives with less catalyst loading. | researchgate.net |

The biological potency of 1,2,4-triazole derivatives can be precisely modulated by altering the substituents on the triazole ring or associated scaffolds.

Antimicrobial and Antifungal Activity: SAR studies on novel 1H-1,2,4-triazolyl derivatives have demonstrated that specific substitutions significantly impact antimicrobial efficacy.

The presence of an (E)-1-(2,4-dichlorophenyl)-5-methylhex-1-en-3-ol group on the triazole ring was found to be beneficial for antibacterial activity bg.ac.rs.

Replacing this group with 4-methylpent-1-en-3-ol resulted in a slight decrease in activity, while a 1-(2,4-dichlorophenyl)ethanol (B75374) substituent led to a further reduction bg.ac.rs.

In another series of derivatives containing amino acid fragments, the type of protecting group on the amino acid influenced antifungal activity. A tert-butyloxycarbonyl group was found to be superior to isopropoxycarbonyl or iso-butyloxycarbonyl groups nih.gov.

Specifically, compound 8k, featuring a tert-butyloxycarbonyl protecting group, showed an exceptional 99% inhibition rate against the fungus Physalospora piricola at a concentration of 50 µg/mL nih.gov.

Table 2: Influence of Substituents on Antimicrobial Potency

| Core Structure | Substituent | Observed Effect on Activity | Reference |

|---|---|---|---|

| 1H-1,2,4-triazole | (E)-1-(2,4-dichlorophenyl)-5-methylhex-1-en-3-ol | Beneficial for antibacterial activity | bg.ac.rs |

| 1H-1,2,4-triazole | 4-methylpent-1-en-3-ol | Slightly decreased antibacterial activity | bg.ac.rs |

| 1H-1,2,4-triazole | 1-(2,4-dichlorophenyl)ethanol | Further decreased antibacterial activity | bg.ac.rs |

| 1,2,4-triazole with amino acid fragment | tert-butyloxycarbonyl protecting group | Superior antifungal activity | nih.gov |

| 1,2,4-triazole with amino acid fragment | isopropoxycarbonyl protecting group | Lower antifungal activity | nih.gov |

Anti-inflammatory Activity: In the context of anti-inflammatory agents targeting the 5-lipoxygenase-activating protein (FLAP), substituents on a 3,4,5-trisubstituted-1,2,4-triazole core play a critical role.

The removal of a 4-methoxyphenyl (B3050149) group from the 4-position of the triazole ring led to a complete loss of function acs.org.

Moving the methoxy (B1213986) group to the meta position or replacing it with a chloro group enhanced the inhibitory potency against 5-lipoxygenase product formation acs.org. This highlights that both the presence and the position of substituents on the aryl ring are crucial for potent FLAP antagonism acs.org.

Catalytic Applications of 1h 1,2,4 Triazol 1 Yl Methanol Derived Complexes

Biomimetic Catalysis

Biomimetic catalysis utilizes synthetic molecules that mimic the structure and function of natural enzymes to catalyze chemical reactions. Complexes of (1H-1,2,4-Triazol-1-yl)methanol have been explored as mimics of certain metalloenzymes.

Catechol oxidases are copper-containing enzymes that catalyze the oxidation of catechols to their corresponding quinones. The development of synthetic complexes that mimic this activity is a significant area of research with potential applications in various oxidative processes.

Recent studies have investigated the catecholase activity of in-situ prepared copper(II) complexes with a series of heterocyclic ligands, including this compound. These studies typically involve the spectrophotometric monitoring of the oxidation of a catechol substrate, such as 3,5-di-tert-butylcatechol (3,5-DTBC), to its corresponding o-quinone in the presence of the copper complex and molecular oxygen.

One such study explored the catalytic properties of complexes formed in situ between various copper(II) salts (e.g., Cu(CH₃COO)₂, CuSO₄, and CuCl₂) and this compound (referred to as L4 in the study) for the oxidation of catechol. The catalytic activity was found to be dependent on several factors, including the nature of the ligand, the copper salt, the solvent, and the ligand-to-metal ratio.

The kinetics of the catechol oxidation reaction catalyzed by these complexes often follow the Michaelis-Menten model, which is characteristic of enzyme-catalyzed reactions. This model allows for the determination of key kinetic parameters such as the maximum reaction rate (Vmax) and the Michaelis constant (Km), which provides an indication of the substrate's affinity for the catalyst.

A notable finding from this research is that a complex formed from this compound and copper(II) acetate in a 1:2 ligand-to-metal ratio in methanol (B129727) exhibited significant catecholase activity. The kinetic parameters for this specific system were determined, providing quantitative insight into its catalytic efficiency.

Kinetic Parameters for Catechol Oxidation by a this compound-Copper(II) Acetate Complex

| Catalyst System | Ligand:Metal Ratio | Solvent | Vmax (μmol L⁻¹ min⁻¹) | Km (mol L⁻¹) | Reference |

|---|---|---|---|---|---|

| This compound / Cu(CH₃COO)₂ | 1:2 | Methanol | 69.38 | 0.019 | researchgate.net |

Furthermore, research has been conducted on the synthesis of new triazole derivatives through the condensation of this compound with various secondary amines. The resulting compounds have also been investigated as ligands for copper complexes with potential catecholase activity, highlighting the versatility of the this compound scaffold in designing biomimetic catalysts. researchgate.net

Homogeneous Catalysis for Organic Transformations

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a cornerstone of modern organic synthesis, enabling a wide array of transformations. While triazole-containing ligands, in general, have been extensively used in homogeneous catalysis for reactions such as cross-coupling, there is a notable lack of specific research findings on the application of complexes derived from this compound in this area. A comprehensive review of the available scientific literature did not yield specific examples of this compound-derived complexes being employed as catalysts for common organic transformations like Suzuki-Miyaura, Heck, or Sonogashira cross-coupling reactions.

C-H and C-C Bond Activation

The direct activation and functionalization of otherwise inert C-H and C-C bonds represent a major goal in catalysis, offering more atom-economical and efficient synthetic routes. Metal complexes based on various nitrogen-containing heterocyclic ligands have been at the forefront of this research. However, similar to the case of homogeneous catalysis for organic transformations, a detailed search of the scientific literature did not reveal any specific studies detailing the use of this compound-derived complexes for the catalytic activation of C-H or C-C bonds. The potential of these specific complexes in this highly active area of research remains to be explored.

Emerging Research and Future Perspectives

Novel Applications of (1H-1,2,4-Triazol-1-yl)methanol

This compound and its derivatives are being explored for a range of novel applications beyond their traditional use as antifungal agents in medicine and agriculture. These emerging applications leverage the unique chemical properties of the triazole moiety to address challenges in materials science, environmental protection, and plant management.

One of the significant novel applications is in the field of corrosion inhibition . Triazole derivatives have demonstrated effectiveness in protecting various metals from corrosion in aggressive environments. ijcsi.pro The mechanism of inhibition involves the adsorption of the triazole molecules onto the metal surface, forming a protective film. ijcsi.promdpi.com This film is created through physical and chemical interactions between the active centers of the triazole ring and the d-orbitals of the metal. ijcsi.pro The presence of heteroatoms (N, S, P, O) and multiple bonds in triazole compounds makes them efficient corrosion inhibitors. ijcsi.pro Research has shown that the inhibition efficiency is influenced by the concentration of the inhibitor and the nature of the substituents on the triazole ring. ijcsi.pro

| Triazole Derivative | Metal | Corrosive Medium | Inhibition Efficiency (%) |

|---|---|---|---|

| Novel Schiff bases based on 1,2,4-triazole (B32235) core | Mild Steel | HCl | Up to 92.27 |

| 1-benzyl-4-phenyl-1H-1,2,3-triazole (BPT) | Mild Steel | HCl | Excellent |

| 3-substituted 1,2,4-triazole (3ST) | Carbon Steel | H2SO4 | High |

In agriculture, beyond their well-established role as fungicides, derivatives of this compound are being investigated as plant growth regulators (PGRs) . researchgate.net Triazole-based PGRs, such as paclobutrazol and uniconazole, can modulate plant growth and development by interfering with gibberellin biosynthesis. researchgate.net This leads to desirable agronomic traits such as reduced plant height, increased stress tolerance, and improved crop yields. researchgate.net Uniconazole, a highly active and low-residue PGR, is a notable example of a triazole derivative used for this purpose. researchgate.net

Furthermore, this compound serves as a crucial intermediate in the synthesis of a wide range of agrochemicals , including herbicides and insecticides. agriplantgrowth.com Its versatile chemical nature allows for the introduction of various functional groups, leading to the development of new and effective crop protection products. agriplantgrowth.com

Integration with Advanced Synthetic Methodologies

The synthesis of novel derivatives of this compound is being revolutionized by the integration of advanced synthetic methodologies. These methods offer greater efficiency, selectivity, and structural diversity, enabling the creation of complex molecules with tailored properties. chemijournal.com

One of the most significant advancements is the application of "click chemistry," specifically the Huisgen 1,3-dipolar cycloaddition, for the synthesis of 1,2,3-triazoles. chemijournal.com This copper-catalyzed reaction between azides and alkynes is highly efficient and has a broad scope, making it a powerful tool for drug discovery and materials science. chemijournal.com While this compound is a 1,2,4-triazole, the principles of click chemistry are being adapted for the synthesis of various triazole isomers.

Multicomponent reactions (MCRs) , such as the Passerini and Ugi reactions, are also being employed to synthesize complex triazole-based molecules in a single step. chemijournal.com MCRs offer a high degree of atom economy and allow for the rapid generation of diverse chemical libraries, which is advantageous for screening for new bioactive compounds. chemijournal.com

The development of novel catalytic systems is another key area of research. For instance, magnetically separable nano-CuFe2O4 has been used as a catalyst for the synthesis of triazoles, simplifying the purification process. researchgate.net These advanced synthetic approaches are enabling the creation of new generations of triazole derivatives with enhanced biological activity and novel applications. nih.gov

Predictive Modeling and Machine Learning in Triazole Research

Predictive modeling and machine learning are becoming indispensable tools in the research and development of triazole-based compounds. These computational approaches accelerate the discovery of new molecules with desired properties by predicting their activity and behavior, thereby reducing the need for extensive and costly experimental screening.

Quantitative Structure-Activity Relationship (QSAR) modeling is a widely used technique to establish a mathematical relationship between the chemical structure of a compound and its biological activity. rsc.org 2D- and 3D-QSAR models have been successfully developed for various 1,2,4-triazole derivatives to predict their anticancer and antifungal activities. bohrium.com These models use molecular descriptors that represent the physicochemical properties of the compounds to build predictive equations. rsc.org For example, a 3D-QSAR model was developed for 1,2,4-triazole derivatives as cyclooxygenase-2 (COX-2) inhibitors, providing insights into the structural requirements for their anti-inflammatory activity. nih.gov

| QSAR Model Type | Target Activity | Triazole Derivatives | Key Findings |

|---|---|---|---|

| 2D-QSAR (MLR, MNLR, ANN) | Anti-pancreatic cancer | 1,2,4-triazole derivatives | Developed models with good predictive ability (R²test up to 0.936). |

| 3D-QSAR (kNN-MFA) | Anticancer | 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol derivatives | Constructed a model to search for novel anticancer drugs. bohrium.com |

| 3D-QSAR (Pharmacophore modeling) | COX-2 inhibition | Di/triaryl-1,2,4-triazoles Schiff bases | Identified key pharmacophoric features for activity. nih.gov |

| QSAR (MLR) | α-glucosidase inhibition | 1,2,4-triazolone derivatives | Developed a model to correlate quantum chemical descriptors with antidiabetic activity. rsc.org |

Machine learning (ML) algorithms are also being increasingly applied in triazole research. ML models, such as gradient-boosted trees, can be used to predict fungicide resistance and identify novel fungicide targets. nih.govmdpi.com For instance, a workflow combining machine learning and molecular modeling has been developed to recognize potentially novel fungicides. mdpi.com These approaches can analyze large datasets of chemical structures and biological activities to identify patterns and make predictions that are not apparent from traditional analysis methods. semanticscholar.org The use of ML is helping to accelerate the development of new and more effective triazole-based fungicides in the face of growing resistance issues. mdpi.com

Interdisciplinary Research Directions Involving this compound

The versatility of the triazole ring in this compound is fostering a wide range of interdisciplinary research collaborations, leading to the development of novel materials and technologies.

In coordination chemistry , triazoles are highly valued as ligands for the synthesis of coordination polymers and metal-organic frameworks (MOFs). tennessee.eduresearchgate.net The nitrogen atoms in the triazole ring can coordinate with metal ions to form a variety of structures with diverse applications in gas storage, catalysis, and drug delivery. chemijournal.com The ability to functionalize the triazole ring allows for the fine-tuning of the properties of these materials. tennessee.edu For example, the incorporation of bis-triazole linkers has been shown to create "breathing" MOFs with gate-opening effects. tennessee.edu

In materials science , as previously mentioned, triazole derivatives are being extensively studied as corrosion inhibitors for various metals. nih.govijcsi.pro The formation of a protective film on the metal surface through the coordination of the triazole nitrogen atoms with the metal is a key aspect of this application. mdpi.com

In medicinal chemistry , beyond their antifungal properties, derivatives of this compound are being investigated for a wide spectrum of biological activities, including as anticancer, antiviral, and anti-inflammatory agents. nih.govchemijournal.com The triazole scaffold is considered a "privileged structure" due to its ability to interact with various biological targets. bg.ac.rs For instance, novel 1-(diarylmethyl)-1H-1,2,4-triazoles have been synthesized and evaluated as anti-mitotic agents for breast cancer. nih.gov

The ongoing interdisciplinary research into this compound and its derivatives is expected to lead to the development of new technologies and solutions to pressing challenges in medicine, agriculture, and materials science.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for (1H-1,2,4-Triazol-1-yl)methanol, and how can reaction efficiency be optimized?

- Methodological Answer : A one-pot synthesis involves refluxing 1H-1,2,4-triazole with formaldehyde (36.5% solution) in ethanol for 1 hour, followed by reaction with propane-1,3-diamine in acetonitrile under neutral conditions. Molar ratios (2:1:4 for triazole/formaldehyde/diamine) and solvent selection (ethanol for initial step, acetonitrile for cyclization) critically influence yield. Reaction efficiency is enhanced by controlling electrophilicity: formaldehyde's electron-deficient carbonyl group reacts faster than this compound due to lower steric hindrance .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound and its derivatives?

- Methodological Answer :

- 1H/13C-NMR : Assigns proton environments (e.g., -CH2OH groups) and carbon backbone.

- Single-crystal X-ray diffraction (SC-XRD) : Resolves molecular geometry (e.g., bond angles, torsion angles) and confirms hexahydropyrimidine derivatives' structures .

- Differential Scanning Calorimetry (DSC) : Determines thermal stability (e.g., no phase transitions observed up to 385.1 K) .

Advanced Research Questions

Q. How does this compound participate in coordination chemistry, and what factors influence its metal-binding selectivity?

- Methodological Answer : The triazole moiety acts as a Lewis base, forming stable complexes with transition metals (e.g., Zn²⁺, Cu²⁺, Fe³⁺). Selectivity depends on pH, solvent polarity, and counterion effects. For example, in aqueous solutions, competitive binding with endogenous ligands (e.g., histidine residues in proteins) may reduce metal affinity. Spectrophotometric titrations (UV-Vis) and isothermal titration calorimetry (ITC) quantify binding constants and stoichiometry .

Q. What mechanisms underlie the photodegradation of triazole-containing compounds, and how do solvent environments affect degradation pathways?

- Methodological Answer : Photolysis in polar solvents (e.g., methanol) proceeds via radical intermediates, leading to cleavage of the triazole ring or hydroxylation. In nonpolar solvents (e.g., hexane), degradation is slower due to reduced solvation of excited states. First-order kinetics (rate constants: 0.02–0.05 h⁻¹) can be monitored using HPLC-MS to identify degradation products like 1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one .

Q. In multi-step organic syntheses, how can the nucleophilic reactivity of this compound be modulated?

- Methodological Answer : Reactivity is enhanced by deprotonating the hydroxyl group (using bases like NaH), enabling nucleophilic substitution. Steric effects from bulky substituents (e.g., benzyl groups) reduce accessibility to electrophilic centers. Comparative kinetic studies using competition experiments (e.g., with thiophenol or amines) quantify relative nucleophilicity .

Q. Are there contradictory reports on the thermal stability of this compound complexes, and how can DSC resolve discrepancies?

- Methodological Answer : Discrepancies arise from varying hydration states or polymorphic forms. DSC thermograms (heating rate: 10°C/min under N₂) differentiate between reversible phase transitions (e.g., glass transitions) and irreversible decomposition. For example, anhydrous complexes may show sharp endothermic peaks at ~385 K, while hydrated forms exhibit broad dehydration endotherms at lower temperatures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。